Emodin 1-O-beta-D-glucoside

Catalog No.
S1551457
CAS No.
38840-23-2
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emodin 1-O-beta-D-glucoside

CAS Number

38840-23-2

Product Name

Emodin 1-O-beta-D-glucoside

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1

InChI Key

ZXXFEBMBNPRRSI-JNHRPPPUSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O

Emodin 1-O-beta-D-glucoside (E-Glc) is a naturally occurring compound found in various plants, including Polygonum cuspidatum and Rheum palmatum []. It belongs to a class of chemicals known as anthraquinones, which are known for their diverse biological activities []. Scientific research on E-Glc has primarily focused on its potential applications in the following areas:

Antibacterial Activity

Studies have shown that E-Glc exhibits antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Its mechanism of action is believed to involve the inhibition of bacterial neuraminidase, an enzyme crucial for bacterial adherence and virulence [].

Antiviral Activity

E-Glc has demonstrated antiviral activity against several viruses, including influenza A and B viruses []. It is thought to inhibit viral replication by interfering with the viral neuraminidase enzyme, similar to its antibacterial mechanism [].

Anti-inflammatory Activity

Research suggests that E-Glc may possess anti-inflammatory properties. Studies have shown that it can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in various cell types []. This potential anti-inflammatory activity could be beneficial for treating inflammatory conditions like arthritis and inflammatory bowel disease.

Emodin 1-O-beta-D-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone compound. This compound is characterized by the presence of a glucose molecule attached to the hydroxyl group at the first position of the emodin structure. Emodin itself is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The glucoside form enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry and pharmacology.

Research suggests that E-1-G might have various biological effects, including:

  • Bacterial neuraminidase inhibition: Studies indicate E-1-G can inhibit bacterial neuraminidase enzymes, potentially having implications for bacterial infections [].
  • Other effects: Emodin, the core molecule, exhibits various activities, such as anti-inflammatory and anticancer properties. However, the specific mechanism of action of E-1-G within these areas is not fully understood and requires further investigation [, ].

Due to its anthraquinone core, E-1-G might share some safety concerns associated with this class of compounds, including:

  • Laxative effects: Anthraquinones are known to stimulate laxation, and excessive intake of E-1-G might cause diarrhea [].
  • Genotoxicity: Some anthraquinones have shown genotoxic effects in studies, meaning they could potentially damage genetic material. However, more research is needed to determine the genotoxicity of E-1-G specifically.

  • Hydrolysis: The glycosidic bond can be hydrolyzed to release emodin and glucose.
  • Oxidation: The hydroxyl groups in the structure can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to form alcohols.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, leading to various derivatives .

The biological activities of emodin 1-O-beta-D-glucoside include:

  • Anti-inflammatory Effects: It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Properties: Emodin 1-O-beta-D-glucoside demonstrates activity against various microbial strains, making it a potential candidate for antimicrobial therapies .

Several methods exist for synthesizing emodin 1-O-beta-D-glucoside:

  • Enzymatic Glycosylation: Utilizing glycosyltransferases to attach glucose to emodin in an aqueous environment.
  • Chemical Glycosylation: Employing chemical reagents to facilitate the attachment of glucose to emodin under controlled conditions.
  • Natural Extraction: Isolating the compound from natural sources such as plants that contain emodin and its derivatives .

Emodin 1-O-beta-D-glucoside has various applications, including:

  • Pharmaceuticals: Used in the formulation of drugs targeting inflammation, cancer, and microbial infections.
  • Nutraceuticals: Incorporated into dietary supplements due to its health benefits.
  • Cosmetics: Utilized in skin care products for its antioxidant properties .

Studies on the interactions of emodin 1-O-beta-D-glucoside with other compounds have revealed:

  • Synergistic Effects: When combined with other anti-inflammatory agents, it may enhance therapeutic effects.
  • Antagonistic Interactions: Certain compounds may inhibit its biological activity, necessitating careful consideration in formulations .

Emodin 1-O-beta-D-glucoside shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Emodin 8-O-beta-D-glucosideGlycosideDifferent glycosylation site; potential for varying activity.
Physcion 8-O-beta-D-glucosideGlycosideSimilar pharmacological profile but different substitution patterns.
Emodin 1-O-gallateGallate derivativeExhibits enhanced antioxidant properties due to gallate moiety.
Emodin 8-O-glucuronic acidGlucuronic acid derivativeKnown for modulating inflammatory responses more effectively than its glucoside counterpart.

Emodin 1-O-beta-D-glucoside is unique due to its specific glycosylation at the first position, which influences its solubility and biological activity compared to its analogs .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Yellow crystalline powder

UNII

513F53H6BU

Dates

Modify: 2023-08-15

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